molecular formula C14H21NO2 B12752816 F-22 (psychedelic) CAS No. 952016-51-2

F-22 (psychedelic)

Cat. No.: B12752816
CAS No.: 952016-51-2
M. Wt: 235.32 g/mol
InChI Key: ZUGGTXPIKSRFHP-UHFFFAOYSA-N
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Description

F-22 is a lesser-known psychedelic drug belonging to the substituted amphetamine class It was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compoundsDespite its potential, F-22 produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-22 involves several steps, starting with the preparation of the benzofuran ring system The key intermediate, 5-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran, is synthesized through a series of reactions including alkylation, cyclization, and methoxylation

Industrial Production Methods

Industrial production methods for F-22 are not well-documented due to its limited use and research. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

F-22 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzofuran ring can be reduced to a dihydrobenzofuran derivative.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced benzofuran compounds, and substituted amine derivatives.

Scientific Research Applications

F-22 has limited scientific research applications due to its minimal psychoactive effects. it serves as a valuable compound for studying the structure-activity relationships of substituted amphetamines. Researchers use F-22 to understand the binding affinities and interactions with serotonin receptors, which can provide insights into the development of new therapeutic agents for psychiatric disorders .

Mechanism of Action

The primary mechanism of action of F-22 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Agonist activity at these receptors leads to neuromodulatory changes in synaptic efficacy, which can affect hierarchical message-passing in the brain. This interaction is similar to other psychedelics, although F-22’s effects are less pronounced .

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychedelic effects and used in research for its interaction with serotonin receptors.

    DOB (4-Bromo-2,5-dimethoxyamphetamine): Another substituted amphetamine with potent psychedelic properties.

    MDMA (3,4-Methylenedioxymethamphetamine): Widely known for its empathogenic effects and studied for its potential therapeutic applications.

Uniqueness of F-22

F-22 is unique due to its minimal psychoactive effects compared to other substituted amphetamines. This makes it a valuable compound for studying the structural aspects of psychedelics without the confounding effects of strong psychoactivity .

Properties

CAS No.

952016-51-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(5-methoxy-2,2-dimethyl-3H-1-benzofuran-6-yl)propan-2-amine

InChI

InChI=1S/C14H21NO2/c1-9(15)5-10-6-13-11(7-12(10)16-4)8-14(2,3)17-13/h6-7,9H,5,8,15H2,1-4H3

InChI Key

ZUGGTXPIKSRFHP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C2CC(OC2=C1)(C)C)OC)N

Origin of Product

United States

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